molecular formula C9H11NO5 B3152901 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide CAS No. 74592-86-2

3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide

Cat. No.: B3152901
CAS No.: 74592-86-2
M. Wt: 213.19 g/mol
InChI Key: PRNWTKPIVXQWJO-UHFFFAOYSA-N
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Description

3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide is a complex chemical compound with diverse applications in scientific research. It is known for its unique properties, which make it valuable in fields such as medicine, biochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide typically involves the reaction of 3,4,5-trihydroxybenzoic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate various signaling pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trihydroxybenzoic acid: Shares the trihydroxybenzene core but lacks the N-(2-hydroxyethyl) group.

    3,4-dihydroxy-N-(2-hydroxyethyl)benzamide: Similar structure but with one less hydroxyl group on the benzene ring.

Uniqueness

3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide is unique due to the presence of both the trihydroxybenzene core and the N-(2-hydroxyethyl) group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c11-2-1-10-9(15)5-3-6(12)8(14)7(13)4-5/h3-4,11-14H,1-2H2,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNWTKPIVXQWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74592-86-2
Record name N-(2-HYDROXYETHYL)-3,4,5-TRIHYDROXYBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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